

In-Depth Technical Guide: Spectral Analysis of Ethyl 2-iodooxazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Ethyl 2-iodooxazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of consolidated spectral data in public repositories, this guide collates available information and provides a predictive analysis based on established principles of spectroscopy and the known data of analogous structures.

Chemical Structure and Properties

- IUPAC Name: Ethyl 2-iodo-1,3-oxazole-4-carboxylate
- Molecular Formula: $C_6H_6INO_3$
- Molecular Weight: 267.02 g/mol
- CAS Number: 1107663-03-5

Spectral Data Summary

Comprehensive experimental spectral data for **Ethyl 2-iodooxazole-4-carboxylate** is not readily available in published literature. The following tables are based on predictive models and analysis of structurally similar compounds. These values should be considered as estimations until experimentally verified.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---------------------------------|--------------|-------------------|-----------------------------------|
| ~8.30 | s | 1H | H-5 (oxazole ring) |
| 4.41 | q | 2H | -OCH ₂ CH ₃ |
| 1.40 | t | 3H | -OCH ₂ CH ₃ |

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| ~161.0 | C=O (ester) |
| ~145.0 | C-5 (oxazole ring) |
| ~138.0 | C-4 (oxazole ring) |
| ~95.0 | C-2 (oxazole ring, C-I) |
| ~61.5 | -OCH ₂ CH ₃ |
| ~14.0 | -OCH ₂ CH ₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm^{-1}) | Functional Group |
|---------------------------------|----------------------------------|
| ~1720-1740 | C=O stretching (ester) |
| ~1600-1650 | C=N stretching (oxazole ring) |
| ~1100-1300 | C-O stretching (ester and ether) |
| ~500-600 | C-I stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |
|-----|--|
| 267 | [M] ⁺ (Molecular ion) |
| 222 | [M - OCH ₂ CH ₃] ⁺ |
| 194 | [M - COOCH ₂ CH ₃] ⁺ |
| 140 | [M - I] ⁺ |

Experimental Protocols

As a definitive synthesis protocol for **Ethyl 2-iodooxazole-4-carboxylate** is not widely published, a potential synthetic route can be extrapolated from established methods for the synthesis of substituted oxazoles and the iodination of heterocyclic rings. A plausible approach involves the iodination of a precursor, Ethyl oxazole-4-carboxylate.

Synthesis of Ethyl oxazole-4-carboxylate (Precursor)

A common method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α -acylamino ketone. An alternative is the reaction of an α -haloketone with a primary amide.

Iodination of Ethyl oxazole-4-carboxylate

The introduction of an iodine atom at the C-2 position of the oxazole ring can be achieved through several methods. One common approach is electrophilic iodination using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.

Illustrative Protocol:

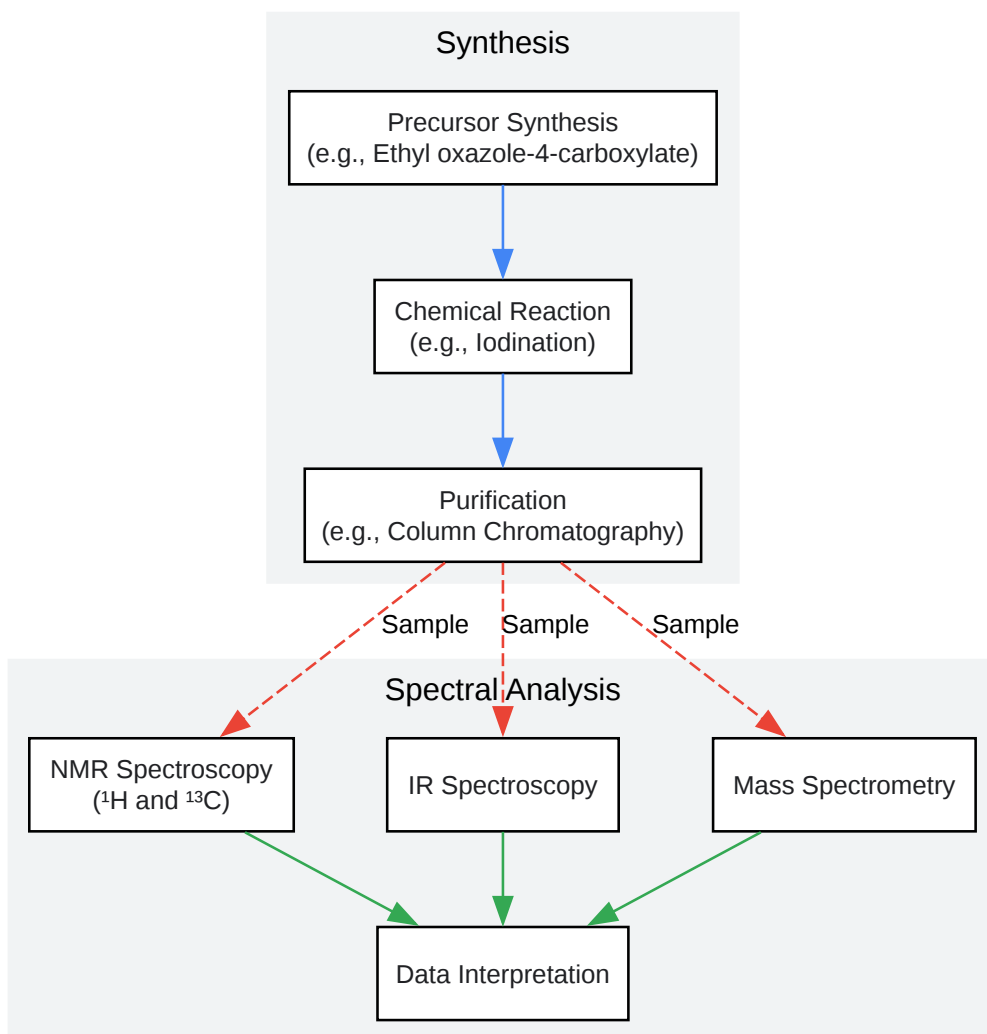
- **Dissolution:** Dissolve Ethyl oxazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
- **Addition of Iodinating Agent:** Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature.

- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
- **Extraction:** Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of a target compound like **Ethyl 2-iodooxazole-4-carboxylate**.

Workflow for Synthesis and Spectral Analysis



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A general workflow for the synthesis and subsequent spectral analysis of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of **Ethyl 2-iodooxazole-4-carboxylate**. For definitive data, experimental synthesis and characterization

are recommended. The provided protocols and predictive data serve as a valuable resource for researchers initiating work with this compound.

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